molecular formula C23H22N2O6S B7703319 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide

Cat. No.: B7703319
M. Wt: 454.5 g/mol
InChI Key: UZSRTGWEXXVXAS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide is a complex organic compound that features a benzodioxin ring system and a sulfonamide group

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-16-4-2-3-5-20(16)25-32(27,28)19-9-7-18(8-10-19)31-15-23(26)24-17-6-11-21-22(14-17)30-13-12-29-21/h2-11,14,25H,12-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSRTGWEXXVXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxin intermediate with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Phenoxyacetamide Moiety: The final step involves the reaction of the sulfonamide intermediate with 4-hydroxyphenoxyacetic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives at the sulfonamide group.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-chlorophenyl)sulfamoyl]phenoxy]acetamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-fluorophenyl)sulfamoyl]phenoxy]acetamide

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide is unique due to the presence of the 2-methylphenyl group, which may impart distinct biological activities and chemical properties compared to its analogs.

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